1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt), commonly referred to as DSPE-PEG(2000) Cyanur, is a specialized phospholipid conjugate that features a hydrophobic tail derived from distearoyl glycerol and a hydrophilic polyethylene glycol (PEG) moiety. The compound is designed for bioconjugation applications, where it serves as a membrane anchor for proteins, peptides, or other biomolecules. Its structure allows for functionalization under mild conditions, making it suitable for various biological and pharmaceutical applications .
The molecular formula of this compound is C135H265Cl2N6O54P, with an average molecular weight influenced by the polydispersity of the PEG component. It is hygroscopic and sensitive to light, which can affect its stability and handling .
This compound exhibits significant biological activity due to its ability to form liposomes and other lipid-based delivery systems. The PEGylation enhances circulation time in biological systems by reducing recognition and clearance by the immune system. Studies have shown that liposomes modified with DSPE-PEG(2000) Cyanur can effectively deliver therapeutic agents while minimizing toxicity and enhancing targeting capabilities .
Additionally, its use in immunoliposomes has been explored for targeting dysfunctional vascular endothelial cells, demonstrating potential in cancer therapy and targeted drug delivery .
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) typically involves:
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) has several key applications:
Interaction studies involving this compound have focused on its ability to form stable complexes with various biomolecules. Research indicates that DSPE-PEG(2000) Cyanur-modified liposomes can encapsulate drugs effectively while maintaining their structural integrity in biological fluids. Additionally, studies have assessed its interactions with cell membranes, highlighting its potential for enhancing cellular uptake of therapeutic agents .
Several compounds are structurally and functionally similar to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt). Here are some notable examples:
The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] lies in its specific cyanur end group that allows for versatile conjugation under mild conditions without extensive prior modifications of the target molecules. This feature enhances its applicability in various bioconjugation strategies compared to other PEG-lipid conjugates.